N-Methyl-4-methyldiphenhydramine

Übersicht

Beschreibung

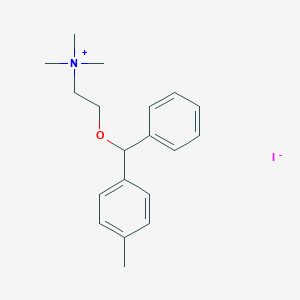

N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide is a quaternary ammonium compound with the molecular formula C19H26INO and a molecular weight of 411.3 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group and a methoxyethanaminium iodide moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide typically involves the reaction of N,N,N-trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanamine with an iodide source. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Histamine H1 Receptor Antagonism

NMDP has been extensively studied for its binding affinity to histamine H1 receptors. Research indicates that it acts as a potent antagonist, which is crucial in treating allergic reactions and conditions such as hay fever and urticaria. A study demonstrated that [3H]-NMDP binds to H1 receptors in guinea pig cerebellum with an affinity constant () of . This high affinity suggests its potential effectiveness in modulating histaminergic responses.

1.2 Radioligand Development

NMDP has been utilized in the development of radioligands for studying histamine receptors. The synthesis of [3H]-(+)-N-methyl-4-methyldiphenhydramine has allowed for detailed investigations into receptor binding dynamics and the identification of secondary binding sites . These studies are vital for understanding receptor behavior in various physiological contexts.

Neurobiological Research

2.1 Blood-Brain Barrier Penetration

The compound's quaternary structure influences its ability to cross the blood-brain barrier (BBB). Research has indicated that NMDP's design aims to minimize CNS penetration compared to classical antihistamines, potentially reducing sedative effects while maintaining efficacy against peripheral histamine actions . This characteristic is particularly relevant in developing non-sedating antihistamines.

2.2 Effects on Skin Vasodilation

In neurobiological studies, NMDP's role in modulating cutaneous blood flow through histamine vasodilation has been examined. A study measuring skin temperature's influence on vascular responses found that antagonists like NMDP can effectively block histamine-induced vasodilation, providing insights into its therapeutic potential for skin-related conditions .

Therapeutic Potential

3.1 Allergy Treatment

Given its properties as an H1 antagonist, NMDP holds promise for treating allergic conditions. Its ability to inhibit histamine action can alleviate symptoms associated with allergies, making it a candidate for further clinical development.

3.2 Research into New Antihistamines

NMDP serves as a model compound in the search for new classes of antihistamines that offer additional benefits, such as reduced sedation or enhanced selectivity for peripheral versus central H1 receptors . Ongoing research aims to optimize compounds based on NMDP's structure to improve therapeutic profiles.

Data Tables

Case Study 1: Binding Affinity Analysis

A study conducted on the binding characteristics of NMDP revealed significant insights into its interaction with H1 receptors across different tissues, including the cerebellum and cerebral cortex of guinea pigs and rats. The results indicated a consistent binding profile, suggesting its utility in comparative pharmacological studies .

Case Study 2: Non-sedating Antihistamines

Research focused on developing non-sedating antihistamines highlighted NMDP's structural advantages in minimizing CNS penetration while retaining efficacy against peripheral histamine actions. This work is pivotal in addressing the common side effects associated with traditional antihistamines .

Wirkmechanismus

The mechanism of action of N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide include other quaternary ammonium compounds with different substituents on the ammonium group or the aromatic rings. Examples include:

- N,N,N-Trimethyl-2-[(4-chlorophenyl)(phenyl)methoxy]ethanaminium iodide

- N,N,N-Trimethyl-2-[(4-methoxyphenyl)(phenyl)methoxy]ethanaminium iodide .

Uniqueness

N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide is unique due to its specific combination of functional groups and its distinct chemical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Biologische Aktivität

N-Methyl-4-methyldiphenhydramine (NMDP) is a compound of interest primarily due to its interaction with histamine receptors, particularly the H1 receptor. This article explores its biological activity, focusing on receptor binding, pharmacological effects, and potential therapeutic applications.

This compound is a quaternary ammonium compound with the chemical formula CHINO. It is structurally related to diphenhydramine, a well-known antihistamine. The compound has been synthesized and characterized for its binding affinity to various histamine receptors, particularly the H1 receptor.

Receptor Binding Affinity

NMDP has been studied for its affinity towards the histamine H1 receptor. Research indicates that it acts as a potent ligand, with a binding affinity constant (K) of approximately in guinea pig cerebellum tissue . This high affinity suggests that NMDP could effectively compete with other ligands for receptor binding.

Table 1: Binding Affinity of this compound

| Receptor Type | Tissue Source | Binding Affinity (K) |

|---|---|---|

| H1 | Guinea Pig Cerebellum | |

| H1 | Rat Cerebral Cortex |

Pharmacological Effects

The pharmacological profile of NMDP has been linked to its action on the central nervous system (CNS). Its modulation of the H1 receptor is significant in various physiological processes such as:

- Allergic Reactions : By blocking histamine signaling, NMDP may alleviate symptoms associated with allergies.

- Sleep-Wake Regulation : The H1 receptor is implicated in sleep regulation; thus, NMDP may influence sleep patterns.

- Neurotransmitter Release : The compound's interaction with H3 receptors suggests potential roles in modulating neurotransmitter levels .

Case Studies and Research Findings

A study conducted by Wang et al. (1988) demonstrated that NMDP could serve as a quaternary radioligand for studying histamine receptors in vitro. The research highlighted its utility in examining receptor kinetics and binding characteristics in various tissues .

Another investigation into the compound's neuropharmacological effects indicated that it might have implications for treating conditions linked to neurotransmitter dysregulation, such as anxiety and depression .

Therapeutic Potential

Given its high affinity for the H1 receptor and its pharmacological effects, NMDP presents potential therapeutic applications:

Eigenschaften

IUPAC Name |

trimethyl-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26NO.HI/c1-16-10-12-18(13-11-16)19(17-8-6-5-7-9-17)21-15-14-20(2,3)4;/h5-13,19H,14-15H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMLFMFQMCOJPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921951 | |

| Record name | N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116169-73-4 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(4-methylphenyl)phenylmethoxy]-, iodide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116169-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-methyldiphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.